molecular formula C6H6BClO3 B566103 (2-Chloro-5-hydroxyphenyl)boronic acid CAS No. 913835-71-9

(2-Chloro-5-hydroxyphenyl)boronic acid

Cat. No. B566103
CAS RN: 913835-71-9
M. Wt: 172.371
InChI Key: SLAPQAZQRNMJLC-UHFFFAOYSA-N
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Description

“(2-Chloro-5-hydroxyphenyl)boronic acid” is a type of organoboron compound. It is a boronic acid, which is a class of compounds containing a boron atom bonded to three oxygen atoms . Boronic acids are considered Lewis acids, and they have a pKa value of 4–10 . They are generally considered non-toxic .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(2-Chloro-5-hydroxyphenyl)boronic acid” is C6H6BClO3 . Its molecular weight is 172.37 g/mol . The InChI code is 1S/C6H6BClO3/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3,9-11H .


Chemical Reactions Analysis

Boronic acids, such as “(2-Chloro-5-hydroxyphenyl)boronic acid”, are involved in several types of chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity and the synthesis of kinesin spindle protein inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-5-hydroxyphenyl)boronic acid” include a molecular weight of 172.37 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 172.0098519 g/mol . Its topological polar surface area is 60.7 Ų .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them useful in various sensing applications. These can be either homogeneous assays or heterogeneous detection methods. For “(2-Chloro-5-hydroxyphenyl)boronic acid”, this property could be utilized in the development of fluorescent sensors for detecting catecholamines and their derivatives .

Catalysis

In catalytic processes, boronic acids can participate in cross-coupling reactions. The unique structure of “(2-Chloro-5-hydroxyphenyl)boronic acid” may allow it to act as a catalyst in organic synthesis, potentially offering pathways to create complex molecules with high enantiospecificity .

Drug Design and Delivery

Boronic acids and their esters are considered for new drug designs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy. The specific compound could be explored for its stability and reactivity in aqueous solutions, which is crucial for drug delivery applications .

Polymer and Optoelectronics Materials

The subclass of organoborane compounds, which includes borinic acids, is used in the development of materials for polymer or optoelectronics. “(2-Chloro-5-hydroxyphenyl)boronic acid” could be investigated for its potential use in these fields due to its structural properties .

Medicinal Chemistry

In medicinal chemistry, boronic acids are valuable for their biological activity and potential therapeutic applications. The chloro and hydroxy groups present in “(2-Chloro-5-hydroxyphenyl)boronic acid” might offer unique interactions with biological targets, which could be beneficial in designing new medications .

Neutron Capture Therapy

As a boron-carrier, “(2-Chloro-5-hydroxyphenyl)boronic acid” could be used in neutron capture therapy, a type of cancer treatment that relies on capturing neutrons by boron atoms within a tumor .

Safety And Hazards

“(2-Chloro-5-hydroxyphenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-chloro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPQAZQRNMJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657151
Record name (2-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-hydroxyphenyl)boronic acid

CAS RN

913835-71-9
Record name B-(2-Chloro-5-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-hydroxybenzeneboronic acid
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